6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate
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Overview
Description
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate is a photochromic compound known for its ability to change color upon exposure to light. This compound belongs to the class of spiropyrans, which are widely studied for their photoresponsive properties. The unique structure of this compound allows it to undergo reversible transformations between different isomeric forms, making it useful in various applications such as optical data storage, sensors, and smart materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate typically involves multiple steps:
Formation of the spiropyran core: This step involves the condensation of 3,3-dimethylindoline with 6-nitro-2H-chromene-2-one under acidic conditions to form the spiropyran core.
Functionalization with hexyl methacrylate: The spiropyran core is then reacted with hexyl methacrylate in the presence of a suitable catalyst, such as a Lewis acid, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:
Use of continuous flow reactors: To ensure consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate undergoes several types of chemical reactions:
Photoisomerization: Exposure to light causes the compound to switch between its spiropyran and merocyanine forms.
Oxidation and Reduction: The nitro group can undergo redox reactions, leading to various derivatives.
Substitution Reactions: The methacrylate group can participate in polymerization and other substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light is used to induce the isomerization.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Merocyanine form: Formed upon photoisomerization.
Polymeric derivatives: Formed through polymerization reactions involving the methacrylate group.
Scientific Research Applications
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the study of photochromic materials and their applications in molecular switches and sensors.
Biology: Investigated for its potential use in bioimaging and as a photoresponsive drug delivery system.
Medicine: Explored for its potential in developing light-activated therapies.
Industry: Utilized in the production of smart coatings, optical data storage devices, and responsive textiles.
Mechanism of Action
The mechanism of action of 6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate involves:
Photoisomerization: The compound absorbs light, leading to a reversible transformation between the spiropyran and merocyanine forms. This change in structure alters the compound’s optical properties.
Molecular Targets and Pathways: The photoisomerization process can affect various molecular targets, including proteins and nucleic acids, making it useful in biological applications.
Comparison with Similar Compounds
Similar Compounds
6-Nitrospiro[chromene-2,2’-indolin] derivatives: These compounds share the spiropyran core but differ in their substituents.
Spirooxazines: Another class of photochromic compounds with similar photoresponsive properties.
Diarylethenes: Known for their reversible photoisomerization, similar to spiropyrans.
Uniqueness
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate is unique due to its specific combination of a spiropyran core with a methacrylate functional group. This combination allows for both photoresponsive behavior and the ability to undergo polymerization, making it versatile for various applications.
Properties
Molecular Formula |
C28H32N2O5 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
6-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)hexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C28H32N2O5/c1-20(2)26(31)34-18-10-6-5-9-17-29-24-12-8-7-11-23(24)27(3,4)28(29)16-15-21-19-22(30(32)33)13-14-25(21)35-28/h7-8,11-16,19H,1,5-6,9-10,17-18H2,2-4H3 |
InChI Key |
MCMYREDQLLBEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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